Cas no 477334-38-6 (1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone)

1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone structure
477334-38-6 structure
商品名:1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone
CAS番号:477334-38-6
MF:C16H13O3SBr
メガワット:365.242
CID:3028434
PubChem ID:3439737

1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone 化学的及び物理的性質

名前と識別子

    • 1-(1,3-BENZODIOXOL-5-YL)-3-[(4-BROMOPHENYL)SULFANYL]-1-PROPANONE
    • 477334-38-6
    • 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromophenyl)thio)propan-1-one
    • 1-(1,3-BENZODIOXOL-5-YL)-3-((4-BROMOPHENYL)THIO)-1-PROPANONE
    • 650-944-8
    • AKOS005108354
    • JS-2568
    • 1-(2H-1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]propan-1-one
    • 1-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone
    • 1-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)sulfanylpropan-1-one
    • 1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone
    • インチ: InChI=1S/C16H13BrO3S/c17-12-2-4-13(5-3-12)21-8-7-14(18)11-1-6-15-16(9-11)20-10-19-15/h1-6,9H,7-8,10H2
    • InChIKey: LEYRLOVVUKJAKW-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 363.97688Da
  • どういたいしつりょう: 363.97688Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 357
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 60.8Ų

1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
JS-2568-5MG
1-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone
477334-38-6 >90%
5mg
£46.00 2023-09-09
Key Organics Ltd
JS-2568-10MG
1-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone
477334-38-6 >90%
10mg
£63.00 2023-09-09
Chemenu
CM520760-1g
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromophenyl)thio)propan-1-one
477334-38-6 95%
1g
$600 2022-06-11
A2B Chem LLC
AG37704-1mg
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromophenyl)thio)propan-1-one
477334-38-6 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AG37704-5mg
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromophenyl)thio)propan-1-one
477334-38-6 >90%
5mg
$214.00 2024-04-20
TRC
B167285-50mg
1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone
477334-38-6
50mg
$ 380.00 2022-06-07
Key Organics Ltd
JS-2568-20MG
1-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone
477334-38-6 >90%
20mg
£76.00 2023-04-20
Key Organics Ltd
JS-2568-1g
1-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone
477334-38-6 >90%
1g
£770.00 2023-09-09
A2B Chem LLC
AG37704-10mg
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromophenyl)thio)propan-1-one
477334-38-6 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AG37704-1g
1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromophenyl)thio)propan-1-one
477334-38-6 >90%
1g
$1295.00 2024-04-20

1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone 関連文献

1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanoneに関する追加情報

1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone: A Comprehensive Overview

1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone, also known by its CAS number 477334-38-6, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its benzodioxole moiety, a sulfanyl group, and a propanone backbone, which collectively contribute to its intriguing chemical properties and potential applications. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of 1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone is composed of three primary functional groups: the benzodioxole ring, the sulfanyl group (-S), and the propanone unit. The benzodioxole moiety is a fused ring system consisting of a benzene ring and a dioxole ring, which imparts aromatic stability and potential hydrogen bonding capabilities. The sulfanyl group attached to the propanone backbone introduces sulfur-based interactions, enhancing the compound's reactivity and bioavailability. The propanone unit serves as a central hub for these functional groups, providing structural integrity and facilitating further chemical modifications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone. Researchers have employed various methodologies, including nucleophilic substitution reactions and coupling techniques, to construct this compound with high precision. These methods not only ensure the purity of the final product but also pave the way for large-scale production, which is essential for its potential commercial applications.

In terms of pharmacological activity, 1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone has shown promising results in preclinical studies. It exhibits selective inhibition against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, studies have indicated that this compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-related disorders.

The bromine atom present in the 4-bromophenyl group plays a crucial role in modulating the compound's pharmacokinetic properties. Bromine's electron-withdrawing effect enhances the lipophilicity of the molecule, improving its ability to cross biological membranes. This characteristic is particularly advantageous for drugs targeting central nervous system disorders or those requiring delivery to specific tissues.

From an environmental perspective, 1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone demonstrates moderate biodegradability under aerobic conditions. This property aligns with current sustainability trends in pharmaceutical development, where eco-friendly compounds are increasingly favored to minimize ecological impact.

In conclusion, 1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone, with its unique structural features and promising pharmacological profile, represents a significant advancement in organic chemistry. Its potential applications span across drug discovery, material science, and environmental chemistry. As research continues to unravel its full spectrum of properties and mechanisms of action, this compound stands poised to make meaningful contributions to various scientific disciplines.

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